5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-

Antibacterial screening stereochemistry–activity relationship Staphylococcus aureus

5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0), also known as (−)-trans-whiskey lactone, (−)-trans-oak lactone, or (3R,4S)-β-methyl-γ-octalactone, is a single-enantiomer chiral γ-lactone (C₉H₁₆O₂, MW 156.22). It is one of four possible stereoisomers of whiskey lactone; the naturally occurring trans-isomer found in oak-aged spirits is the enantiomeric (3S,4R)-(+)-form (CAS 80041-01-6), while the cis-diastereomer dominates the sensory profile of barrel-aged beverages.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 105119-22-0
Cat. No. B12055849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-
CAS105119-22-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(=O)O1)C
InChIInChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1
InChIKeyWNVCMFHPRIBNCW-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0): A Single-Enantiomer γ-Lactone for Chiral Flavor and Bioactivity Research


5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0), also known as (−)-trans-whiskey lactone, (−)-trans-oak lactone, or (3R,4S)-β-methyl-γ-octalactone, is a single-enantiomer chiral γ-lactone (C₉H₁₆O₂, MW 156.22) [1]. It is one of four possible stereoisomers of whiskey lactone; the naturally occurring trans-isomer found in oak-aged spirits is the enantiomeric (3S,4R)-(+)-form (CAS 80041-01-6), while the cis-diastereomer dominates the sensory profile of barrel-aged beverages [2]. This compound is registered under FEMA No. 3803 and JECFA No. 437 as a flavoring agent, with regulatory specifications requiring ≥98.0% assay purity [3]. The (−)-trans enantiomer is distinct from both its (+)-trans enantiomer and the cis-diastereomers in odor threshold, natural occurrence profile, and stereospecific bioactivity, making it a critical reference standard for chiral authentication, enantioselective synthesis validation, and structure–activity relationship studies.

Why Racemic or cis-Whiskey Lactone Cannot Substitute for 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0)


Whiskey lactone exists as four discrete stereoisomers—two cis (3S,4S and 3R,4R) and two trans (3S,4R and 3R,4S)—each with quantitatively distinct odor detection thresholds, sensory character, natural occurrence patterns, and bioactivity profiles [1]. The racemic trans-mixture (CAS 39638-67-0) and the mixed cis/trans product (CAS 39212-23-2) both contain enantiomers absent from natural oak extracts, confounding authenticity studies and chiral quantification workflows [2]. Only two stereoisomers—(3S,4S)-cis and (3S,4R)-(+)-trans—are found in brandies and oak-aged beverages; the (3R,4S)-(−)-trans isomer (CAS 105119-22-0) is not naturally present, making it indispensable as a non-natural internal standard for enantioselective GC analysis and as a defined probe for stereospecific antibacterial screening where activity resides exclusively in this enantiomer [3].

Quantitative Differentiation Evidence for 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0) vs. Closest Analogs


Stereospecific Antibacterial Activity: Only the (3R,4S)-(−)-trans Enantiomer (CAS 105119-22-0) Is Active Against Staphylococcus aureus

In a direct head-to-head comparison of all four stereoisomers of whiskey lactone synthesized to >99% enantiomeric excess, only the (3R,4S)-(−)-trans isomer—i.e., CAS 105119-22-0—exhibited antibacterial activity against Staphylococcus aureus; the enantiomeric (3S,4R)-(+)-trans isomer and both cis-stereoisomers showed no detectable activity [1]. This stereospecificity was demonstrated using enantiomerically pure samples prepared via diastereomeric resolution with Cbz-L-proline and confirmed by chiral GC analysis [1]. The activity was further enhanced in the corresponding thiono-analogue series, where (3R,4S)-whisky thionolactone showed the strongest antibacterial activity of all tested compounds [1].

Antibacterial screening stereochemistry–activity relationship Staphylococcus aureus

Absence from Natural Oak Extracts: (3R,4S)-(−)-trans Is Not Found in Brandies, Enabling Its Use as a Non-Natural Internal Standard

Quantification of all four oak lactone stereoisomers in brandies by multidimensional GC revealed that only two stereoisomers—(3S,4S)-cis and (3S,4R)-(+)-trans—are present in oak-aged spirits [1]. The (3R,4S)-(−)-trans isomer (CAS 105119-22-0) was not detected in any brandy sample, regardless of oak species (American white oak vs. Quercus robur), toasting level, or charring treatment [1]. This contrasts with the racemic trans-mixture (CAS 39638-67-0) which contains equal amounts of both natural and non-natural enantiomers. The enantiomeric ratios of the naturally occurring isomers were not modified by barrel toasting or charring [1].

Chiral authentication enantiomeric ratio analysis brandy and spirit analysis

Odor Detection Threshold Hierarchy: trans-Diastereomers Have ~7–20× Higher Thresholds Than cis-Diastereomers Across Multiple Independent Studies

Odor detection thresholds determined for all four stereoisomers in both red and white wine showed that the natural trans-isomer threshold was seven times higher than that of the natural cis-isomer [1]. In a separate study using GC-sniffing analysis of racemic forms in gaseous medium, the trans-form threshold was 0.02 mg/L compared to 0.001 mg/L for the cis-form—a 20-fold difference [2]. A third study in 12% v/v ethanol reported thresholds of 130 μg/L for trans-whisky lactone versus 20 μg/L for cis-whisky lactone (6.5-fold difference) [3]. The food chemistry literature consistently reports the cis odor thresholds as approximately ten times lower than trans [4]. The trans-(-)- enantiomer specifically is detectable at 20 μg/L in air [5].

Odor detection threshold sensory analysis wine and spirit flavor chemistry

Duo-Trio Sensory Equivalence of the Two trans-Enantiomers: No Significant Difference Detected by Human Panelists

Duo-trio difference testing between the two trans-enantiomers—(3S,4R)-(+)-trans (natural) and (3R,4S)-(−)-trans (CAS 105119-22-0)—added at identical concentrations showed no significant difference between them in both red and white wine media [1]. This means human sensory panels could not reliably distinguish the (−)-trans from the (+)-trans enantiomer. Additionally, when the natural cis-isomer was presented alongside a mixture containing equal amounts of cis plus an equivalent concentration of the trans-isomer, the trans-isomer had little or no influence on the odor impact of the cis-form [1].

Sensory equivalence enantiomer discrimination duo-trio difference test

trans-Diastereomer Formation Kinetics: 12.86× Faster Lactonization Than cis in Model Wine Conditions

The rate of lactone ring closure from 3-methyl-4-hydroxyoctanoic acid precursors was measured for both cis- and trans-oak lactone in model wine at room temperature across a range of pH values. The half-life for trans-isomer formation at pH 2.9 was 3.1 hours, compared to 40.5 hours for the cis-isomer—a 13.1-fold difference [1]. The rate constant ratio k(trans)/k(cis) was 12.86 ± 1.34 across all pH values tested [1]. This kinetic preference is attributed to conformational factors favoring trans-lactonization. At equilibrium in acidic aqueous media, the lactone form was entirely favored over the ring-opened hydroxy acid [1].

Lactonization kinetics oak lactone formation model wine chemistry

Chiral GC Enantioseparation: Baseline Resolution Achievable for Both Whiskey Lactone Enantiomers Using Cyclodextrin Stationary Phases

Direct gas chromatographic enantioseparation of whiskey lactone was achieved with high chiral resolution values using 6-O-tert-butyldimethylsilyl-2,3-dialkylated or 6-O-tert-butyldimethylsilyl-2,3-diacylated β-cyclodextrin derivatives as chiral selectors [1]. The elution order of enantiomers was determined across multiple cyclodextrin-based stationary phases [1]. Certain cyclodextrin derivatives—specifically heptakis-(2,6-di-O-isopentyl-3-O-allyl)-β-cyclodextrin and octakis-(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin—failed to provide any chiral selectivity for whiskey lactone, highlighting the critical importance of stationary phase selection for enantiomeric purity verification of CAS 105119-22-0 [1]. Complementary work demonstrated enantioseparation of cis- and trans-pairs on heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin [2].

Chiral gas chromatography enantioseparation cyclodextrin stationary phase

Priority Application Scenarios for 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- (CAS 105119-22-0) Based on Evidence


Non-Natural Internal Standard for Enantioselective GC Quantification of Whiskey Lactone in Spirits and Wine

Because the (3R,4S)-(−)-trans isomer (CAS 105119-22-0) is absent from all natural oak extracts and brandies [1], it serves as an ideal internal standard for stable isotope dilution analysis or enantioselective multidimensional GC quantification of naturally occurring whiskey lactone stereoisomers in beverages. Validated chiral GC methods on cyclodextrin stationary phases provide baseline resolution of all four stereoisomers [2], and the addition of a known quantity of CAS 105119-22-0 to samples before extraction enables accurate correction for recovery and matrix effects without interfering with endogenous analyte signals. This application directly supports regulatory authenticity testing, oak species verification, and aging-process quality control.

Stereochemically Defined Antibacterial Lead Scaffold for Structure–Activity Relationship Studies

The exclusive antibacterial activity of the (3R,4S)-(−)-trans isomer against Staphylococcus aureus, with zero activity from the other three stereoisomers [1], positions CAS 105119-22-0 as a defined chiral lead compound for antimicrobial research. Unlike the racemic trans-mixture, which would confound interpretation by containing equal amounts of inactive (3S,4R)-(+)-trans enantiomer, the single-enantiomer form enables clean dose–response studies and molecular target identification. The thiono-analogue series showed enhanced activity, with (3R,4S)-whisky thionolactone exhibiting the strongest antibacterial potency among all tested compounds [1], providing a rational SAR path forward.

Odor-Equivalent Enantiomeric Probe for Sensory Neuroscience and Olfactory Receptor Studies

Duo-trio difference testing established that human sensory panels cannot distinguish between the (−)-trans and (+)-trans enantiomers at matched concentrations in wine media [1], despite their opposite optical rotation. This sensory equivalence makes CAS 105119-22-0 a powerful enantiomeric probe for olfactory receptor studies: if specific human olfactory receptors respond differentially to the two trans-enantiomers, this would reveal receptor-level chiral discrimination that is masked at the perceptual level. The compound's detection threshold of 20 μg/L in air [2] and its distinct coconut/celery/fresh wood aroma character support its use in controlled olfactory psychophysics experiments.

Kinetic Reference Standard for Oak Lactone Formation Studies in Barrel-Aging Simulation

The 12.86-fold faster lactonization rate of trans- relative to cis-oak lactone from 3-methyl-4-hydroxyoctanoic acid at wine-relevant pH [1] makes CAS 105119-22-0 a valuable kinetic reference standard in studies simulating barrel-aging processes. By spiking model wine systems with enantiomerically pure trans-(-)-lactone and monitoring its concentration alongside formation of the cis-isomer over time, researchers can deconvolute the competing kinetics of formation, degradation, and interconversion. The documented half-life of 3.1 hours for trans-isomer formation at pH 2.9 [1] provides a benchmark for validating experimental setups and comparing extraction versus formation contributions during oak aging.

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